2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone
Overview
Description
2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a benzyl sulfanyl moiety, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-bis(trifluoromethyl)benzyl bromide: This intermediate is synthesized by bromination of 3,5-bis(trifluoromethyl)benzyl alcohol using phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) in the presence of triphenylphosphine (PPh3) in an inert solvent like dichloromethane.
Formation of the sulfanyl intermediate: The 3,5-bis(trifluoromethyl)benzyl bromide is then reacted with thiourea to form the corresponding benzyl sulfanyl intermediate.
Cyclization to form the pyrimidinone core: The benzyl sulfanyl intermediate is then subjected to cyclization with ethyl acetoacetate and urea under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyrimidines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The unique electronic properties of the trifluoromethyl groups make this compound useful in the design of advanced materials, such as organic semiconductors and liquid crystals.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting key signaling pathways, such as the MAPK/ERK pathway, the compound can influence cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(trifluoromethyl)benzyl bromide
- 3,5-bis(trifluoromethyl)benzyl alcohol
- 3,5-bis(trifluoromethyl)benzylamine
Uniqueness
2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone stands out due to its combination of a trifluoromethylated benzyl sulfanyl group and a pyrimidinone core. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-4-ethyl-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2OS/c1-2-11-6-12(24)23-13(22-11)25-7-8-3-9(14(16,17)18)5-10(4-8)15(19,20)21/h3-6H,2,7H2,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGUCEYKGZGNIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142777 | |
Record name | 2-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]thio]-6-ethyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478064-55-0 | |
Record name | 2-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]thio]-6-ethyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478064-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]thio]-6-ethyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901142777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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